1,4-Benzoquinone dioxime
Overview
Description
P-quinone dioxime appears as pale yellow crystals or brown powder. (NTP, 1992)
Para-Benzoquinone dioxime is a quinone imine.
Mechanism of Action
Target of Action
The primary target of 1,4-Benzoquinone dioxime is the phenoxyl radicals . Phenoxyl radicals are a type of reactive oxygen species that play a crucial role in various chemical processes, including the vulcanization of rubbers .
Mode of Action
This compound interacts with phenoxyl radicals through a process known as dehydrogenation . In this process, this compound reacts with phenoxyl radicals to form various compounds, the amount and structure of which depend on the structure and stability of the corresponding phenoxyl radical . If the phenoxyl radical is capable of rapid transformations, then a complex mixture of products is formed .
Biochemical Pathways
The interaction between this compound and phenoxyl radicals affects the redox systems . Redox systems are biochemical pathways that involve the transfer of electrons, playing a vital role in various biological processes, including cellular respiration .
Pharmacokinetics
The compound’s interaction with phenoxyl radicals suggests that it may have significant bioavailability in environments where these radicals are present .
Result of Action
The dehydrogenation of this compound by phenoxyl radicals results in the formation of quinol ethers . These are the sole reaction product when stable phenoxyl radicals are used . Quinol ethers have been observed to form oxidation inhibitors due to their dissociation .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of oxygen and the stability of phenoxyl radicals . The reaction proceeds easily at room temperature in either THF or dioxane, in an argon stream . When the reaction is run in the air, the yield drops, which is associated with the side consumption of the radical for the formation of the quinolide peroxide .
Biochemical Analysis
Biochemical Properties
It has been used in the oxidative regeneration of a variety of carbonyl compounds from their oximes . This suggests that 1,4-Benzoquinone dioxime may interact with various enzymes, proteins, and other biomolecules, but the nature of these interactions is yet to be fully understood.
Cellular Effects
It has been observed that exposure to this compound can lead to slight increases in chronic inflammation and epithelial hyperplasia in the kidney in mice and rats
Molecular Mechanism
One study suggests that the reaction with superoxide anion radical (O2•−) is a potential transformation pathway of 1,4-Benzoquinone in atmospheric aqueous environments
Temporal Effects in Laboratory Settings
It has been observed that the thermal decomposition of quinol esters of this compound results in the formation of phenoxyl radicals and p-dinitrosobenzene .
Dosage Effects in Animal Models
It has been observed that in female rats, exposure to high doses of this compound led to an increase in the number of transitional cell papillomas and carcinomas of the urinary bladder .
Metabolic Pathways
It has been suggested that the reaction with superoxide anion radical (O2•−) is a potential transformation pathway of 1,4-Benzoquinone in atmospheric aqueous environments .
Transport and Distribution
It is known that occupational exposure to this compound can occur during its manufacture, its use as a rubber vulcanizing agent, and its conversion to chemical derivatives .
Properties
IUPAC Name |
N-(4-nitrosophenyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4,7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCCLNYLUGNUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NO)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Record name | P-QUINONE DIOXIME | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8021222 | |
Record name | p-Benzoquinone dioxime | |
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Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-quinone dioxime appears as pale yellow crystals or brown powder. (NTP, 1992), Dry Powder, Water or Solvent Wet Solid, Pale yellow solid; [HSDB] Dark grey or brown powder; [MSDSonline] | |
Record name | P-QUINONE DIOXIME | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-dioxime | |
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Record name | p-Benzoquinone dioxime | |
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Solubility |
less than 0.1 mg/mL at 72.5 °F (NTP, 1992), SOL IN HOT WATER | |
Record name | P-QUINONE DIOXIME | |
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Record name | P-BENZOQUINONE DIOXIME | |
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Vapor Pressure |
0.0000141 [mmHg] | |
Record name | p-Benzoquinone dioxime | |
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Color/Form |
PALE YELLOW NEEDLES FROM WATER | |
CAS No. |
105-11-3 | |
Record name | P-QUINONE DIOXIME | |
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Record name | p-Benzoquinone dioxime | |
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Record name | 1,4-Benzoquinone dioxime | |
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Record name | 1,4-Benzoquinone dioxime | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-dioxime | |
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Record name | p-Benzoquinone dioxime | |
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Record name | p-benzoquinone dioxime | |
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Record name | P-BENZOQUINONE DIOXIME | |
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Record name | P-BENZOQUINONE DIOXIME | |
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Melting Point |
464 °F (decomposes) (NTP, 1992) | |
Record name | P-QUINONE DIOXIME | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,4-Benzoquinone dioxime a potential alternative to conventional curing agents in propellants?
A1: Traditional isocyanate-based curing agents used for polyurethane in propellants are known for their toxicity and hygroscopic nature. Research suggests that this compound, particularly its quinol ether derivative (QE), offers a less toxic and non-hygroscopic alternative []. This makes QE a promising candidate for safer propellant manufacturing and handling.
Q2: How does the quinol ether of this compound interact with nitrile butadiene rubber (NBR) during the curing process?
A2: FTIR studies reveal that QE decomposes to generate dinitrosobenzene (DNB) []. This DNB then reacts with the α-methylene hydrogen atom present in NBR, leading to the formation of anil groups (Ar–C=N). These anil groups contribute to the crosslinking and curing of the NBR matrix [].
Q3: How does varying the concentration of the quinol ether of this compound affect the properties of the resulting propellant?
A3: Increasing the QE concentration from 0.2% to 0.5% in a propellant formulation leads to enhanced tensile strength, modulus, and hardness. Conversely, elongation decreases with increasing QE concentration. Interestingly, the burning rate and pressure exponent remain relatively consistent across these compositions []. These findings suggest that QE concentration allows for fine-tuning the mechanical properties of the propellant without significantly impacting its ballistic performance.
Q4: Beyond its role in propellants, has this compound been explored in other applications?
A4: Yes, this compound has been investigated for its potential in mutagenicity testing. It's included as a positive control in the bioluminescent Salmonella reverse mutation assay, a method used to screen chemicals for their potential to cause genetic mutations [].
Q5: What are the implications of this compound being a positive control in the Salmonella reverse mutation assay?
A5: This indicates that this compound itself can cause mutations in bacterial DNA under specific conditions []. This finding underscores the importance of handling this compound with caution and employing appropriate safety measures during its synthesis, handling, and application.
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